"biological activity of 5-Amino-2-ethoxypyridine-3-carboxamide"
"biological activity of 5-Amino-2-ethoxypyridine-3-carboxamide"
An In-Depth Technical Guide to the Anticipated Biological Activity of 5-Amino-2-ethoxypyridine-3-carboxamide
Abstract
While direct experimental data on 5-Amino-2-ethoxypyridine-3-carboxamide is not extensively available in current literature, its structural motifs—a substituted aminopyridine core—are prevalent in a multitude of biologically active compounds. This guide synthesizes data from structurally analogous molecules to project the potential biological activities, mechanisms of action, and therapeutic applications of this compound. We will explore potential antineoplastic, antimicrobial, and neurological activities based on established evidence from related pyridine and carboxamide derivatives. This document serves as a foundational resource for researchers and drug development professionals, providing hypothesized mechanisms and detailed experimental protocols to investigate the therapeutic potential of 5-Amino-2-ethoxypyridine-3-carboxamide.
Introduction: The Aminopyridine Carboxamide Scaffold
The aminopyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The pyridine ring, a bioisostere of benzene, offers advantageous properties such as improved solubility and metabolic stability. The amino and carboxamide substitutions provide key hydrogen bonding donors and acceptors, facilitating interactions with biological targets.
5-Amino-2-ethoxypyridine-3-carboxamide itself is a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its functional groups offer sites for further chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity.[1]
Projected Biological Activities and Therapeutic Areas
Based on the biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for 5-Amino-2-ethoxypyridine-3-carboxamide.
Antineoplastic Activity
Derivatives of aminopyridine have demonstrated significant potential as anticancer agents. Specifically, aminopyridine-2-carboxaldehyde thiosemicarbazones have been shown to be potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.[2] This inhibition leads to cytotoxicity and has shown efficacy in in vivo models of leukemia.[2] Furthermore, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines exhibit anti-proliferative effects in breast and colorectal cancer cell lines, potentially through the inhibition of phosphoinositide phospholipase C (PI-PLC).[3]
Antimicrobial and Antiviral Activity
The pyridine and pyrazine carboxamide cores are present in several anti-infective agents. For instance, a series of 5-amino-N-phenylpyrazine-2-carboxamides, structurally similar to our target compound, have been evaluated for their anti-infective properties, with some derivatives showing moderate antibacterial activity against Staphylococcus aureus and antiviral activity against influenza A viruses.[4] Additionally, novel spiro[indole-3,4′-pyridine]-3′-carboxamides have shown moderate antibacterial effects against Pseudomonas aeruginosa.[5][6]
Neurological Activity
Substituted pyridine carboxamides have been investigated as modulators of neurological targets. Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5), a target for various neurological and psychiatric disorders.[7] The ability of 5-Amino-2-ethoxypyridine to serve as a building block for drugs targeting neurological disorders further supports this potential application.[1]
Proposed Mechanisms of Action
The hypothesized biological activities of 5-Amino-2-ethoxypyridine-3-carboxamide are rooted in several potential mechanisms of action, extrapolated from its structural analogs.
Enzyme Inhibition
A primary proposed mechanism is the inhibition of key enzymes involved in disease pathology. As seen with related compounds, 5-Amino-2-ethoxypyridine-3-carboxamide could potentially inhibit:
-
Ribonucleotide Reductase: By chelating the iron required for enzyme activity, it could disrupt the synthesis of deoxyribonucleotides, thereby halting DNA replication and cell proliferation in cancer cells.[2]
-
Kinases: The pyridine scaffold is a common feature in kinase inhibitors. The compound could potentially bind to the ATP-binding pocket of various kinases involved in cancer cell signaling.
-
Lipoxygenase (LOX): Some 1,3,4-thiadiazole derivatives, which share heterocyclic similarities, have shown anticancer activity through the inhibition of 15-lipoxygenase-1.[8]
Receptor Modulation
The compound may act as a modulator of cell surface receptors, particularly G-protein coupled receptors (GPCRs) involved in neurological signaling. The potential for mGlu5 NAM activity, as seen in thieno[3,2-b]pyridine-5-carboxamides, suggests that 5-Amino-2-ethoxypyridine-3-carboxamide could modulate glutamatergic neurotransmission.[7]
Disruption of Cellular Processes
The anti-proliferative effects of related thieno[2,3-b]pyridines are proposed to occur through interference with phospholipid metabolism via inhibition of PI-PLC.[3] This disruption of lipid signaling pathways can lead to cell growth arrest and apoptosis.
Caption: Proposed Antineoplastic Mechanisms of Action.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 5-Amino-2-ethoxypyridine-3-carboxamide, a systematic series of in vitro and in vivo assays should be conducted.
In Vitro Antiproliferative Assay
Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of 5-Amino-2-ethoxypyridine-3-carboxamide in DMSO and create serial dilutions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for In Vitro Antiproliferative Assay.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.
Methodology:
-
Microorganism Culture: Grow bacterial strains (e.g., S. aureus, P. aeruginosa) and fungal strains in appropriate broth.
-
Compound Preparation: Prepare serial dilutions of the compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Neurological Receptor Binding Assay
Objective: To evaluate the binding affinity of the compound to specific neurological receptors, such as mGlu5.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., mGlu5) from recombinant cell lines.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the Ki value (inhibition constant) to determine the binding affinity of the compound.
Data Presentation
Table 1: Hypothetical Biological Activity Profile of 5-Amino-2-ethoxypyridine-3-carboxamide
| Assay Type | Target/Cell Line | Endpoint | Predicted Activity | Reference Compounds |
| Antineoplastic | ||||
| Antiproliferative | MDA-MB-231 | IC50 | 1-10 µM | Doxorubicin |
| Antiproliferative | HCT116 | IC50 | 1-10 µM | 5-Fluorouracil |
| Enzyme Inhibition | Ribonucleotide Reductase | IC50 | < 5 µM | Hydroxyurea |
| Antimicrobial | ||||
| Antibacterial | S. aureus | MIC | 16-64 µg/mL | Vancomycin |
| Antibacterial | P. aeruginosa | MIC | 32-128 µg/mL | Ciprofloxacin |
| Neurological | ||||
| Receptor Binding | mGlu5 | Ki | < 1 µM | MPEP |
Conclusion and Future Directions
While the biological activity of 5-Amino-2-ethoxypyridine-3-carboxamide has not been explicitly detailed in the literature, its structural similarity to a range of bioactive molecules suggests a high potential for therapeutic applications, particularly in oncology, infectious diseases, and neurology. The proposed mechanisms of action, including enzyme inhibition and receptor modulation, provide a rational basis for further investigation.
The experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on the synthesis of a library of derivatives to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds should then be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. This structured approach will be crucial in unlocking the full therapeutic potential of the aminopyridine carboxamide scaffold.
References
-
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]
-
Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. PrepChem.com. Available at: [Link]
-
5-Amino-2-ethoxypyridine. Chem-Impex. Available at: [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. SpringerOpen. Available at: [Link]
-
5-amino-2-methoxypyridine-3-carboxamide. My Skin Recipes. Available at: [Link]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. Available at: [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. Available at: [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]
-
Synthetic and Thermogravimetric Studies of 5-Amino-2-ethoxycarbonylaminothiazoles. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available at: [Link]
-
Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. Available at: [Link]
-
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. ProLékaře.cz. Available at: [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
